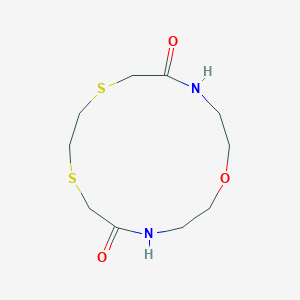![molecular formula C11H11F3O5S B14237810 Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 475585-05-8](/img/structure/B14237810.png)
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound with the molecular formula C11H11F3O5S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of benzoic acid derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield benzoate derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: These compounds share a similar benzoate structure but differ in their functional groups.
Trifluoromethanesulfonyl compounds: These compounds contain the trifluoromethanesulfonyl group but may have different core structures
Uniqueness
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the combination of the benzoate core and the trifluoromethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
475585-05-8 |
|---|---|
Fórmula molecular |
C11H11F3O5S |
Peso molecular |
312.26 g/mol |
Nombre IUPAC |
propan-2-yl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(2)18-10(15)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3 |
Clave InChI |
SMUCFWVIIMNEQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


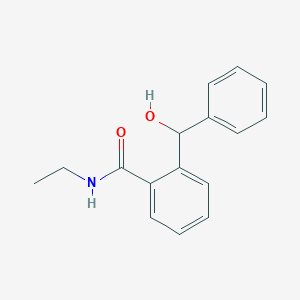
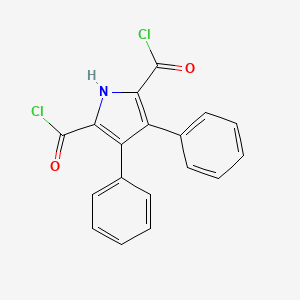
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
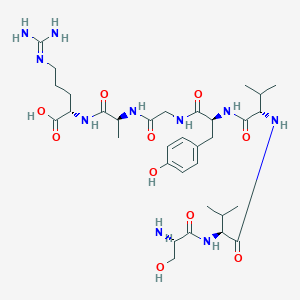
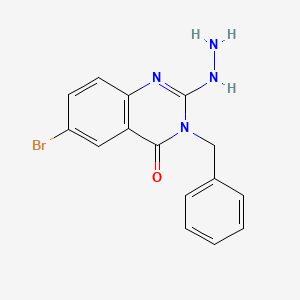
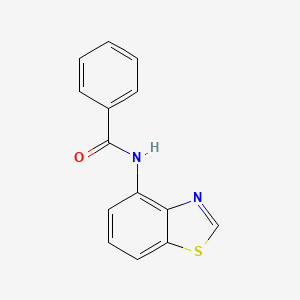
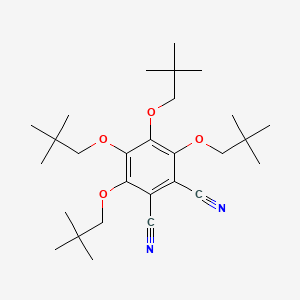
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
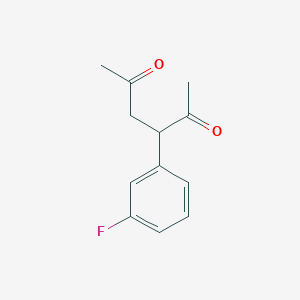
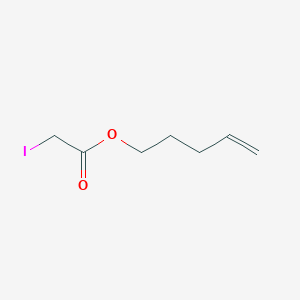
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
